4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol
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Overview
Description
4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol is an organic compound that features a phenyl ring substituted with a dimethylsulfamoyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol typically involves the introduction of the dimethylsulfamoyl group and the fluorine atom onto a phenyl ring. One common method is through a multi-step process that includes:
Nitration: The phenyl ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is then reacted with dimethylsulfamoyl chloride to form the dimethylsulfamoyl group.
Fluorination: Finally, the fluorine atom is introduced using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
4-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol is unique due to the presence of both the dimethylsulfamoyl group and the fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)13-7-6-11(17)9-14(13)15/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMWIDRPCDYHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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